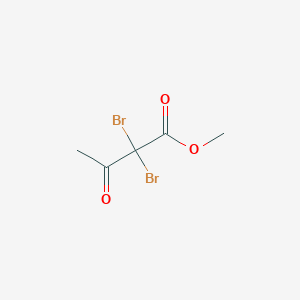
Acetic acid;4-prop-2-enylbenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-prop-2-enylbenzene-1,2-diol, also known as eugenol acetate, is an organic compound derived from eugenol. It is a phenolic compound with a benzene ring substituted with a hydroxyl group, a methoxy group, and an allyl group. This compound is commonly found in essential oils, particularly in clove oil, and is known for its aromatic properties and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-prop-2-enylbenzene-1,2-diol can be achieved through several methods. One common method involves the acetylation of eugenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the eugenol being dissolved in an organic solvent like dichloromethane, and the acetic anhydride being added dropwise. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-prop-2-enylbenzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate (KMnO4) can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into different derivatives, such as converting the allyl group into a saturated alkyl group.
Substitution: The hydroxyl group on the benzene ring can undergo substitution reactions, such as esterification or etherification, to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Acetic anhydride (for acetylation) or alkyl halides (for etherification).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
Acetic acid;4-prop-2-enylbenzene-1,2-diol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its antimicrobial and antioxidant properties, making it a potential candidate for use in pharmaceuticals and natural preservatives.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties, as well as in the production of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of acetic acid;4-prop-2-enylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial effects are believed to result from its ability to disrupt microbial cell membranes and inhibit the growth of pathogens.
Comparación Con Compuestos Similares
Similar Compounds
Eugenol: The parent compound of acetic acid;4-prop-2-enylbenzene-1,2-diol, known for its similar aromatic properties and biological activities.
Vanillin: Another phenolic compound with a benzene ring substituted with a hydroxyl group and a methoxy group, commonly used as a flavoring agent.
Isoeugenol: A structural isomer of eugenol with similar properties but different chemical reactivity.
Uniqueness
This compound is unique due to its acetylated structure, which imparts different chemical and biological properties compared to its parent compound, eugenol. The acetylation enhances its stability and modifies its reactivity, making it suitable for specific applications in various fields.
Propiedades
Número CAS |
106143-06-0 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
acetic acid;4-prop-2-enylbenzene-1,2-diol |
InChI |
InChI=1S/C9H10O2.C2H4O2/c1-2-3-7-4-5-8(10)9(11)6-7;1-2(3)4/h2,4-6,10-11H,1,3H2;1H3,(H,3,4) |
Clave InChI |
LOAGXMZDTMHUGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C=CCC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)

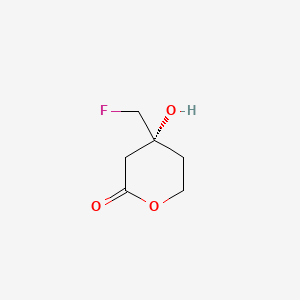

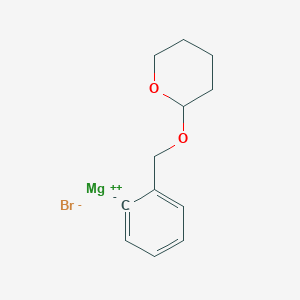
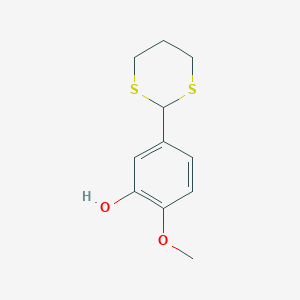
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
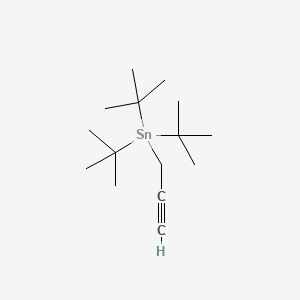
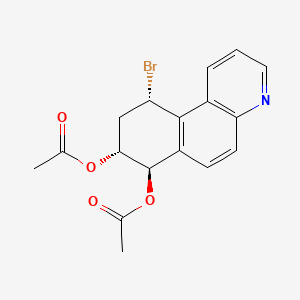
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
